

Application Note: HPLC Analysis of 4,4'-(Propane-1,3-diyl)diphenol

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Compound of Interest

Compound Name: 4,4'-(Propane-1,3-diyl)diphenol

Cat. No.: B8817238

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Introduction

4,4'-(Propane-1,3-diyl)diphenol is a bisphenol compound of interest in various fields, including materials science and as a potential endocrine-disrupting compound. Accurate and reliable quantification of this analyte is crucial for researchers, scientists, and drug development professionals. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of **4,4'-(Propane-1,3-diyl)diphenol**. The described protocol is suitable for the quantitative determination of the compound in various sample matrices, provided appropriate sample preparation is performed.

Analytical Method

The separation is achieved using a reversed-phase C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape. Detection is performed by UV-Vis spectrophotometry at 275 nm, a wavelength at which phenolic compounds exhibit strong absorbance.

Experimental Protocol

1. Instrumentation and Materials

- **HPLC System:** An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Solvents: HPLC grade acetonitrile, water, and formic acid.
- Standard: **4,4'-(Propane-1,3-diyl)diphenol** reference standard.
- Sample Diluent: 50:50 (v/v) acetonitrile/water.

2. Preparation of Standard Solutions

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **4,4'-(Propane-1,3-diyl)diphenol** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

The sample preparation method will vary depending on the matrix. For simple matrices, a direct dissolution in the sample diluent may be sufficient. For more complex matrices such as environmental or biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[\[1\]](#)

4. Chromatographic Conditions

Parameter	Condition
Column	C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	60% A to 40% A over 10 minutes, then hold at 40% A for 5 minutes, and return to 60% A for 5 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 275 nm
Run Time	20 minutes

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method.

Table 1: Chromatographic Parameters

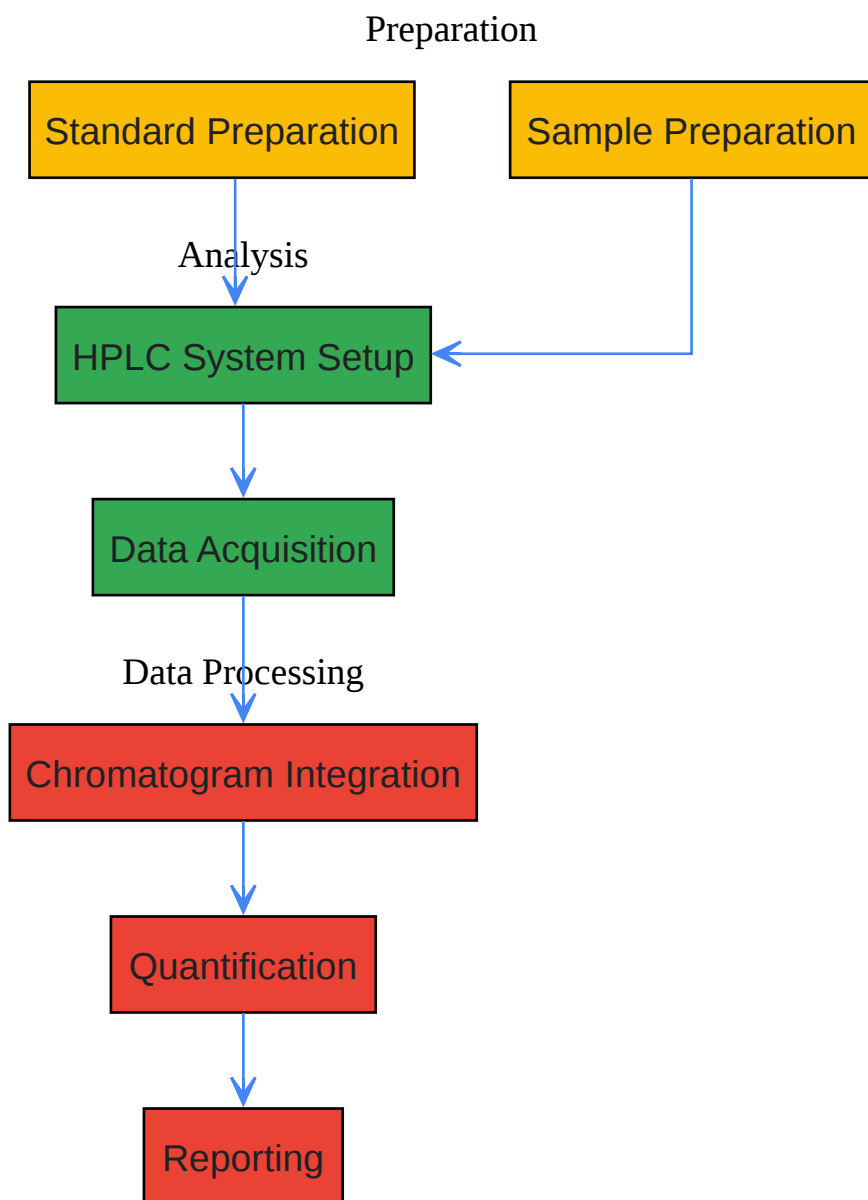
Compound	Retention Time (min)
4,4'-(Propane-1,3-diyl)diphenol	~ 8.5

Table 2: Method Validation Parameters

Parameter	Result
Linearity (R^2)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

Visualizations

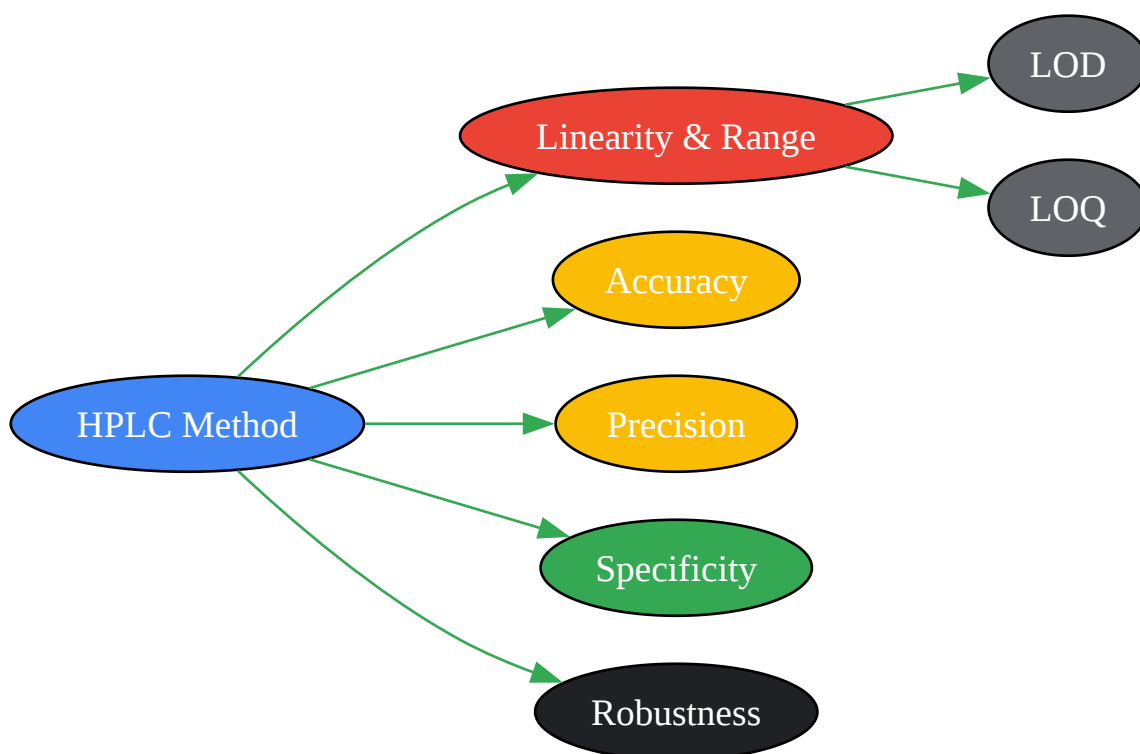
Diagram 1: HPLC Experimental Workflow



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Caption: A flowchart of the HPLC experimental workflow.

Diagram 2: Logical Relationship of Method Validation



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References

- 1. researchgate.net [researchgate.net]
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